molecular formula C18H18N2O3S B2486773 1-[(1,2-benzoxazol-3-yl)methanesulfonyl]-6-methyl-1,2,3,4-tetrahydroquinoline CAS No. 1797092-80-8

1-[(1,2-benzoxazol-3-yl)methanesulfonyl]-6-methyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B2486773
CAS No.: 1797092-80-8
M. Wt: 342.41
InChI Key: RCGWCRZGNDBCEO-UHFFFAOYSA-N
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Description

1-[(1,2-benzoxazol-3-yl)methanesulfonyl]-6-methyl-1,2,3,4-tetrahydroquinoline is a complex organic compound that belongs to the class of benzoxazole derivatives.

Mechanism of Action

Target of Action

The primary target of this compound is GABA receptors and voltage-gated sodium channels . GABA receptors are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system. Voltage-gated sodium channels play a key role in neuron signaling and excitability.

Mode of Action

The compound may act by blocking repetitive firing of voltage-gated sodium channels , leading to a reduction of T-type calcium channel currents . It may also bind allosterically to GABA receptors . This latter action may inhibit the uptake of the inhibitory neurotransmitter GABA while enhancing the uptake of the excitatory neurotransmitter glutamate .

Biochemical Pathways

The compound’s action on GABA receptors and voltage-gated sodium channels affects the neuronal signaling pathways . By inhibiting the uptake of GABA and enhancing the uptake of glutamate, it can modulate the balance of excitatory and inhibitory signals in the nervous system .

Pharmacokinetics

The compound is rapidly and completely absorbed and has a long half-life (63–69 h in healthy volunteers) which allows twice-daily, or even once-daily, dosing . Since it is metabolized by cytochrome p450, liver enzyme-inducing drugs will increase its clearance, and dosage adjustments may be necessary when it is used in combination with certain drugs .

Result of Action

The molecular and cellular effects of the compound’s action include the modulation of neuronal signaling, which can have a variety of effects depending on the specific context. For example, it has been shown to have anticonvulsant properties , potentially due to its effects on GABA receptors and voltage-gated sodium channels .

Action Environment

Environmental factors such as the presence of other drugs (especially those that induce liver enzymes) can influence the compound’s action, efficacy, and stability . Additionally, factors such as the individual’s overall health, age, and genetic factors can also influence the compound’s pharmacokinetics and pharmacodynamics.

Comparison with Similar Compounds

1-[(1,2-benzoxazol-3-yl)methanesulfonyl]-6-methyl-1,2,3,4-tetrahydroquinoline can be compared with other benzoxazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties .

Properties

IUPAC Name

3-[(6-methyl-3,4-dihydro-2H-quinolin-1-yl)sulfonylmethyl]-1,2-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-13-8-9-17-14(11-13)5-4-10-20(17)24(21,22)12-16-15-6-2-3-7-18(15)23-19-16/h2-3,6-9,11H,4-5,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCGWCRZGNDBCEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)CC3=NOC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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